Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate

Description

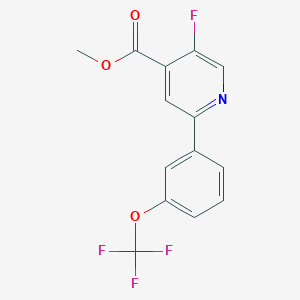

Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate is a fluorinated aromatic ester characterized by a pyridine core substituted with a methyl ester group at position 4, a fluorine atom at position 5, and a 3-(trifluoromethoxy)phenyl moiety at position 2. This compound’s structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethoxy (-OCF₃) and fluorine substituents.

Properties

Molecular Formula |

C14H9F4NO3 |

|---|---|

Molecular Weight |

315.22 g/mol |

IUPAC Name |

methyl 5-fluoro-2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylate |

InChI |

InChI=1S/C14H9F4NO3/c1-21-13(20)10-6-12(19-7-11(10)15)8-3-2-4-9(5-8)22-14(16,17)18/h2-7H,1H3 |

InChI Key |

HRUQBBIFPBPPTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1F)C2=CC(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex fluorinated compounds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate is being studied for its potential as a drug candidate targeting various diseases. Its fluorinated structure enhances bioavailability and metabolic stability, making it a valuable candidate in drug design.

- It has shown promise in preliminary studies against conditions such as cancer, inflammation, and neurodegenerative disorders due to its unique interactions with biological targets.

-

Agrochemical Applications

- The compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its fluorinated properties enhance biological activity and environmental stability, making it suitable for crop protection.

-

Materials Science

- This compound is utilized in the development of advanced materials such as polymers and liquid crystals. Its unique electronic properties contribute to improved performance in these applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated significant growth inhibition of cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound has been evaluated for its fungicidal activity, showing promise as an agrochemical for crop protection.

- Anti-inflammatory Effects : It has been investigated for its potential to mitigate oxidative stress and inflammation in various biological systems.

Case Studies

-

Inhibition of Cancer Cell Proliferation

- A study on analogues derived from this compound demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites that inhibit DNA synthesis.

-

Fungicidal Activity

- Research on trifluoromethylpyridine derivatives revealed enhanced fungicidal properties compared to non-fluorinated analogues, indicating that the trifluoromethyl group plays a critical role in increasing biological efficacy against fungal pathogens.

Data Table: Biological Activities Overview

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Meta vs. Para Substitution

Two closely related isomers are highlighted in :

- Methyl 3-(4-(trifluoromethoxy)phenyl)isonicotinate (CAS 1261451-16-4): The trifluoromethoxy group is attached to the phenyl ring at the para position.

- Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate (CAS 1261749-20-5): The trifluoromethoxy group is at the meta position.

Key Differences :

Molecular Geometry : The meta configuration may reduce symmetry, affecting crystallinity and solubility.

Table 1: Comparison of Isomers

Functional Group Variations

Methyl 5-fluoro-2-methoxyisonicotinate (CAS 1214346-01-6)

- Key Difference : Replaces the 3-(trifluoromethoxy)phenyl group with a methoxy (-OCH₃) group at position 2 .

- Impact :

- Reduced lipophilicity due to the absence of the trifluoromethyl group.

- Lower metabolic stability, as -OCH₃ is more susceptible to oxidative demethylation than -OCF₃.

5-Acetyl-1-(3-(trifluoromethoxy)phenyl)pyridin-2(1H)-one (Catalog 230615)

- Key Difference: Features an acetyl group and a pyridinone ring instead of a methyl ester .

- Impact :

- Increased hydrogen-bonding capacity due to the ketone and lactam groups.

- Altered pharmacokinetics, as esters (target compound) are generally more hydrolytically labile than ketones.

Comparison :

- Electron-Withdrawing Effects : -OCF₃ (target) > -Cl/-Br (analogs), influencing aromatic electrophilic substitution rates.

Research Findings and Implications

Physicochemical Properties

Biological Activity

Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate (CAS Number: 1261656-89-6) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H9F4NO3

- Molecular Weight : 321.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 12.5 |

| Escherichia coli | 18 | 10.0 |

| Pseudomonas aeruginosa | 20 | 8.0 |

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The results suggest that this compound has potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Moderate |

| HeLa (cervical cancer) | 30 | Moderate to High |

| A549 (lung cancer) | 20 | High |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of isonicotinate compounds, highlighting that those with trifluoromethoxy substitutions showed enhanced activity compared to their non-substituted counterparts .

- Cytotoxicity in Cancer Models : In a recent investigation, this compound was tested against multiple cancer cell lines. The study found that the compound exhibited dose-dependent cytotoxicity, with significant effects observed at lower concentrations, suggesting its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Further research into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.